molecular formula C20H15F3N4O5 B2913548 N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 922907-51-5

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2913548
CAS No.: 922907-51-5
M. Wt: 448.358
InChI Key: OJUYECBQHMJRII-UHFFFAOYSA-N
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Description

Disclaimer: The following is a placeholder description. Specific applications, mechanisms of action, and research value for this compound are not available in current public sources and must be filled in by a subject matter expert. N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a novel, high-purity chemical reagent designed for research and development purposes. This compound features a complex molecular architecture that combines a pyridazinone core with substituted phenyl rings, including a trifluoromethyl group and a nitro group, which may influence its electronic properties and binding affinity. Such structural motifs are often explored in medicinal chemistry and drug discovery for their potential biological activity. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for in vitro investigation of specific biological pathways. The presence of both electron-withdrawing and electron-donating substituents makes it a molecule of interest for structure-activity relationship (SAR) studies. This product is intended for laboratory research by qualified professionals. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O5/c1-32-17-8-4-13(20(21,22)23)10-16(17)24-18(28)11-26-19(29)9-7-15(25-26)12-2-5-14(6-3-12)27(30)31/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUYECBQHMJRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H15F3N4OC_{20}H_{15}F_3N_4O, with a molecular weight of 448.4 g/mol. The structure features a trifluoromethyl group, a methoxy group, and a nitrophenyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H15F3N4OC_{20}H_{15}F_3N_4O
Molecular Weight448.4 g/mol
CAS Number922907-51-5

Biological Activity Overview

Research has indicated that compounds with similar structural features may exhibit various biological activities, including:

  • MAO-B Inhibition : Some studies have shown that related compounds can act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. For instance, structural modifications can significantly enhance MAO-B inhibitory activity, suggesting that the trifluoromethyl and methoxy groups may play crucial roles in binding affinity and enzyme inhibition .
  • Anticonvulsant Activity : The presence of the pyridazine ring in similar compounds has been linked to anticonvulsant properties. Research indicates that derivatives of pyridazine can protect against seizures in animal models, which may also extend to our compound through structural analogies .

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : The compound may interact with specific enzymes (e.g., MAO-B), leading to competitive inhibition. This interaction is often characterized by structure-activity relationship (SAR) studies that identify key substituents affecting potency .
  • Neuroprotective Effects : By inhibiting MAO-B, the compound could potentially reduce oxidative stress and neuroinflammation, contributing to neuroprotection in models of neurodegeneration.
  • Anticonvulsant Mechanism : Similar compounds have shown effectiveness in modulating neurotransmitter systems involved in seizure activity, possibly through GABAergic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities related to this class of compounds:

  • A study on MAO-B inhibitors demonstrated that modifications at the para position of phenyl rings significantly enhanced inhibitory potency, with some compounds achieving IC50 values as low as 0.0051 µM . This suggests that our compound may possess similar or enhanced efficacy due to its unique substituents.
  • Research on related pyridazine derivatives indicated promising anticonvulsant effects in animal models, highlighting the importance of structural features like trifluoromethyl substitutions for enhancing pharmacological profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Compound Name/ID Core Structure Substituents Key Properties/Data Reference
Target Compound Pyridazinone 3-(4-nitrophenyl), 2-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide Not explicitly reported; inferred electronic and steric properties from substituents -
2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide (CAS 922943-89-3) Pyridazinone 3-(4-bromophenyl), 2-(2-methoxy-5-methylphenyl)acetamide Bromo substituent (less electron-withdrawing than nitro); methyl group reduces steric hindrance
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide () Pyridazinone 4,5-dichloro, 3-(azepane sulfonyl)-4-methylphenyl 79% yield; LCMS and NMR data confirm structure; PRMT5-substrate interaction inhibitor
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a, ) Pyridazinone 4-bromophenyl, methylthio-benzyl Low yield (10%); methylthio group enhances lipophilicity

Key Observations:

  • Substituent Effects: Nitro vs. Trifluoromethyl vs. Methyl: The 5-CF₃ group (target) enhances lipophilicity (logP ~2.5–3.5 estimated) compared to 5-CH₃ (CAS 922943-89-3), improving membrane permeability . Chloro Substitution: Dichloro-pyridazinones () exhibit high synthetic yields (79%), suggesting halogenation stabilizes intermediates .
  • Synthetic Efficiency :
    • Microwave-assisted synthesis () achieved 79% yield, while classical methods () yielded ≤46% for similar compounds, highlighting the advantage of modern techniques .

Analogues with Acetamide Linkers and Aromatic Substituents

Compound Name/ID Core Structure Substituents Key Properties/Data Reference
B1 () Phenoxyacetamide 4-nitrophenyl Synthesized via literature methods; phenoxy group may reduce rigidity vs. pyridazinone
B2 () Phenoxyacetamide 4-trifluoromethylphenyl Trifluoromethyl enhances metabolic stability; lower polarity than nitro derivatives
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13, ) Benzothiazole 6-CF₃, 3-CF₃-phenyl 19% yield; benzothiazole core increases planarity for DNA intercalation

Key Observations:

  • Core Flexibility: Pyridazinone (target) offers hydrogen-bonding sites, whereas benzothiazole () provides rigid, planar geometry for intercalation.
  • Trifluoromethyl Synergy : Dual CF₃ groups () amplify lipophilicity but reduce solubility, whereas the target compound balances CF₃ with a methoxy group for improved aqueous compatibility.

Pharmacological Potential

While direct data for the target compound is lacking, structural parallels suggest possible applications:

  • Enzyme Inhibition: Pyridazinones in inhibit PRMT5-substrate interactions, a mechanism relevant in cancer .
  • Antiproliferative Activity: Hydroxyacetamide derivatives () with triazole cores show activity, implying pyridazinone analogs may share similar targets .

Q & A

Advanced Question

  • In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays, given the compound’s nitro and trifluoromethyl groups, which may interact with hydrophobic binding pockets.
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or PARP, leveraging the pyridazinone core’s potential as a pharmacophore.
  • ADME Profiling : Assess metabolic stability using human liver microsomes and permeability via Caco-2 cell monolayers. Reference studies on pyridazine derivatives for benchmarking .

How should discrepancies in spectroscopic data be resolved during characterization?

Advanced Question

Cross-Validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian 16 ) to identify anomalies in aromatic proton signals.

Isotopic Labeling : Use deuterated analogs to confirm coupling patterns in complex regions (e.g., overlapping pyridazinone and acetamide peaks).

Multi-Technique Analysis : Supplement NMR with IR spectroscopy to verify carbonyl (C=O) and nitro (NO₂) stretches. Contradictions in purity assessments (e.g., HPLC vs. elemental analysis) require recalibration of analytical standards .

What computational approaches predict the compound’s physicochemical properties?

Advanced Question

  • LogP and Solubility : Use ChemAxon or Molinspiration to estimate partition coefficients and aqueous solubility, critical for bioavailability studies.
  • pKa Prediction : Tools like SPARC can identify ionizable groups (e.g., the acetamide NH) to guide salt formation.
  • ADMET Profiling : SwissADME predicts CYP450 interactions and blood-brain barrier penetration, leveraging the compound’s trifluoromethyl group’s lipophilicity .

How can structure-activity relationships (SAR) be explored for this compound?

Advanced Question

  • Analog Synthesis : Modify the nitrophenyl group (e.g., replace with cyano or sulfonamide) and assess changes in potency via dose-response assays.
  • Crystallographic Studies : Resolve ligand-target co-crystals to identify key hydrogen bonds (e.g., between the pyridazinone carbonyl and active-site residues).
  • QSAR Modeling : Train models using IC₅₀ data from analogs to prioritize substitutions on the methoxyphenyl ring .

What strategies mitigate degradation during storage?

Advanced Question

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC. Nitro groups are prone to photodegradation; thus, store in amber vials under inert gas.
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the acetamide bond .

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